AZ084

Description

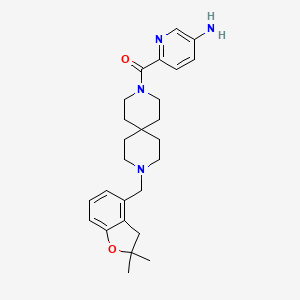

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-aminopyridin-2-yl)-[9-[(2,2-dimethyl-3H-1-benzofuran-4-yl)methyl]-3,9-diazaspiro[5.5]undecan-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N4O2/c1-25(2)16-21-19(4-3-5-23(21)32-25)18-29-12-8-26(9-13-29)10-14-30(15-11-26)24(31)22-7-6-20(27)17-28-22/h3-7,17H,8-16,18,27H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGFMKMFRGRSDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=CC=C2O1)CN3CCC4(CC3)CCN(CC4)C(=O)C5=NC=C(C=C5)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AZ084: A Technical Guide to its Mechanism of Action in Regulatory T Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism of action of AZ084, a potent and selective allosteric antagonist of the C-C chemokine receptor 8 (CCR8), with a specific focus on its effects on regulatory T cells (Tregs). This compound has emerged as a significant investigational compound in immuno-oncology and inflammation due to its ability to modulate the immunosuppressive functions of Tregs. This document details the molecular interactions, signaling pathways, and functional outcomes associated with this compound activity in these critical immune cells. Quantitative data from preclinical studies are summarized, and detailed protocols for key experimental assays are provided to facilitate further research and development.

Introduction to this compound and its Target: CCR8 in Treg Cells

Regulatory T cells (Tregs), characterized by the expression of the transcription factor FOXP3, are a subset of T cells that play a crucial role in maintaining immune homeostasis and self-tolerance. However, in the context of cancer, Tregs are often co-opted by tumors to create an immunosuppressive microenvironment, thereby hindering effective anti-tumor immune responses. The C-C chemokine receptor 8 (CCR8) has been identified as a key chemokine receptor highly expressed on tumor-infiltrating Tregs.[1] Its primary ligand, C-C motif chemokine ligand 1 (CCL1), is often secreted within the tumor microenvironment.[2] The CCL1-CCR8 axis is implicated in the recruitment, retention, and suppressive function of Tregs within tumors.[3][4]

This compound is a potent, selective, and orally active allosteric antagonist of CCR8.[3] By binding to a site on the CCR8 receptor distinct from the CCL1 binding site, this compound modulates the receptor's conformation, thereby inhibiting CCL1-induced signaling. This allosteric antagonism effectively blocks the downstream pathways that promote Treg differentiation and function, making this compound a promising agent for reversing Treg-mediated immunosuppression.

Mechanism of Action: The CCR8 Signaling Pathway and its Inhibition by this compound

CCR8 is a G protein-coupled receptor (GPCR) that, upon binding to its ligand CCL1, initiates a cascade of intracellular signaling events. In Treg cells, this signaling pathway is crucial for their function and survival.

The binding of CCL1 to CCR8 on the surface of a Treg cell triggers a conformational change in the receptor, leading to the activation of an associated heterotrimeric G protein. CCR8 is known to couple with the Gi alpha subunit. This activation leads to the dissociation of the Gαi and Gβγ subunits, which then act on downstream effectors.

A key pathway activated by CCL1-CCR8 signaling in Tregs involves the Signal Transducer and Activator of Transcription 3 (STAT3).[3][5] This signaling cascade ultimately leads to the upregulation of FOXP3, the master regulator of Treg cell development and function, as well as other molecules associated with Treg suppressive activity, such as CD39, IL-10, and granzyme B.[3][4][5]

This compound, as an allosteric antagonist, binds to CCR8 and prevents the conformational changes necessary for G protein activation, even in the presence of CCL1. This effectively blocks the entire downstream signaling cascade, leading to a downregulation of FOXP3 and a reduction in the immunosuppressive capacity of Treg cells.

Diagram: CCR8 Signaling Pathway in Treg Cells and Inhibition by this compound

Caption: CCR8 signaling in Treg cells and its inhibition by this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound in preclinical studies.

| Parameter | Value | Cell Type/Model | Reference |

| Binding Affinity (Ki) | 0.9 nM | CCR8 | [3] |

| In Vivo Efficacy | Significantly reduced the number of CD4+Foxp3+ Tregs in the lungs | Lewis Lung Carcinoma (LLC)-exo pre-injected mice | (Data extracted from a diagram in a ResearchGate article) |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound on Treg cells.

In Vitro Treg Suppression Assay

This assay measures the ability of Treg cells to suppress the proliferation of responder T cells (Tresp) and how this is affected by this compound.

Materials:

-

Purified human or murine CD4+CD25+ Treg cells and CD4+CD25- Tresp cells

-

This compound (at various concentrations)

-

Anti-CD3/CD28 antibodies or beads for T cell activation

-

Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

-

Complete RPMI-1640 medium

-

96-well round-bottom plates

-

Flow cytometer

Protocol:

-

Label Tresp cells with a cell proliferation dye according to the manufacturer's instructions.

-

Plate the labeled Tresp cells at a constant number (e.g., 5 x 10^4 cells/well) in a 96-well round-bottom plate.

-

Add Treg cells at varying ratios to the Tresp cells (e.g., 1:1, 1:2, 1:4, 1:8 Treg:Tresp). Include a control with no Treg cells.

-

Add this compound at the desired concentrations to the appropriate wells. Include a vehicle control.

-

Add a T cell stimulus (e.g., anti-CD3/CD28 beads) to all wells.

-

Culture the cells for 3-4 days at 37°C in a 5% CO2 incubator.

-

Harvest the cells and analyze the proliferation of the Tresp cells by flow cytometry, gating on the proliferation dye-labeled population.

-

Calculate the percentage of suppression for each condition relative to the proliferation of Tresp cells alone.

Diagram: In Vitro Treg Suppression Assay Workflow

Caption: Workflow for the in vitro Treg suppression assay.

T Cell Chemotaxis Assay

This assay evaluates the ability of this compound to block the migration of Treg cells towards a CCL1 gradient.

Materials:

-

Purified Treg cells

-

This compound (at various concentrations)

-

Recombinant CCL1

-

Transwell inserts (with a pore size of 5 µm)

-

24-well plates

-

Chemotaxis buffer (e.g., RPMI with 0.5% BSA)

-

Flow cytometer or plate reader for cell quantification

Protocol:

-

Pre-treat Treg cells with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.

-

Add chemotaxis buffer containing CCL1 to the lower chamber of the 24-well plate. Add buffer without CCL1 to control wells.

-

Place the Transwell inserts into the wells.

-

Add the pre-treated Treg cells to the upper chamber of the Transwell inserts.

-

Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

-

Carefully remove the Transwell inserts.

-

Quantify the number of cells that have migrated to the lower chamber using a flow cytometer or a cell counting assay.

-

Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the vehicle control.

Diagram: T Cell Chemotaxis Assay Workflow

Caption: Workflow for the T cell chemotaxis assay.

Conclusion

This compound represents a targeted approach to overcoming the immunosuppressive barrier posed by Treg cells in various disease contexts, particularly cancer. Its mechanism as a potent allosteric antagonist of CCR8 provides a specific means to inhibit the signaling pathways that are critical for Treg differentiation and function. The preclinical data available to date support the continued investigation of this compound as a novel immunomodulatory agent. The experimental protocols detailed in this guide provide a framework for researchers to further explore the therapeutic potential of this compound and other CCR8-targeting molecules.

References

An In-depth Technical Guide to AZ084 and CCR8 Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of AZ084, a potent and selective allosteric antagonist of the C-C chemokine receptor 8 (CCR8), and the associated downstream signaling pathways. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions and cellular processes involved.

Introduction to CCR8 and its Antagonist this compound

The C-C chemokine receptor 8 (CCR8) is a G protein-coupled receptor (GPCR) that plays a significant role in immune regulation.[1] Its primary endogenous ligand is the chemokine CCL1. The CCL1/CCR8 axis is implicated in the trafficking of various immune cells, including T helper type 2 (Th2) cells, regulatory T cells (Tregs), dendritic cells, and eosinophils. Notably, CCR8 is highly expressed on tumor-infiltrating Tregs, where it contributes to an immunosuppressive tumor microenvironment, making it a compelling target for cancer immunotherapy.[2] Furthermore, its association with inflammatory responses has highlighted its potential as a therapeutic target in diseases like asthma.

This compound is a potent, selective, and orally active allosteric antagonist of CCR8.[3][4] As an allosteric modulator, this compound binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand CCL1 binds. This binding induces a conformational change in the receptor that inhibits its activation by CCL1, thereby blocking downstream signaling and the associated cellular responses, such as chemotaxis.[4] Preclinical studies have demonstrated the potential of this compound in downregulating Treg differentiation and has shown promise in animal models of both cancer and asthma.[3]

Quantitative Data for this compound

The following tables summarize the key in vitro and in vivo quantitative parameters for this compound, providing a basis for experimental design and interpretation.

Table 1: In Vitro Activity of this compound

| Parameter | Species | Value | Notes |

| Binding Affinity (Ki) | Human | 0.9 nM | Allosteric inhibitor of CCR8.[3][4] |

| IC50 (Chemotaxis) | Human AML cells | 1.3 nM | Inhibition of CCL1-induced chemotaxis.[3] |

| Human Dendritic Cells (DC) | 4.6 nM | Inhibition of CCL1-induced chemotaxis.[3] | |

| Human T cells | 5.7 nM | Inhibition of CCL1-induced chemotaxis.[3] | |

| Plasma Protein Binding (% free) | Human | 31.0% | |

| Dog | 45.7% | ||

| Mouse | 55.6% | ||

| Rat | 47.0% |

Table 2: Preclinical Pharmacokinetic Parameters of this compound

| Parameter | Species | Value | Route of Administration |

| Bioavailability | Rat | >70% | Oral |

| Clearance (CL) | Rat | 15.0 mL/min/kg | Intravenous |

| Half-life (t½) | Rat | Long half-life observed | Not specified |

| Volume of Distribution (Vd) | - | - | Data not available |

CCR8 Downstream Signaling Pathways

CCR8, as a member of the GPCR family, primarily signals through the inhibitory G protein subunit, Gαi. Upon activation by its ligand CCL1, CCR8 undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαi subunit. This leads to the dissociation of the Gαi subunit from the Gβγ dimer, initiating two main signaling cascades.

Gαi-Mediated Pathway: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA).

Gβγ-Mediated Pathway: The freed Gβγ dimer can activate other signaling molecules, such as phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration, a key event in chemotaxis.

β-Arrestin-Mediated Regulation and Signaling: Following prolonged agonist stimulation, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular tail of CCR8. This phosphorylation promotes the recruitment of β-arrestins, which sterically hinder further G protein coupling, leading to receptor desensitization. Beyond desensitization, β-arrestins can act as scaffolds for other signaling proteins, initiating G protein-independent signaling cascades, such as the activation of mitogen-activated protein kinase (MAPK) pathways (e.g., ERK1/2). This β-arrestin-mediated signaling can regulate diverse cellular processes, including gene expression and cell survival.

References

AZ084: A Potent CCR8 Antagonist for Modulating the Tumor Microenvironment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The tumor microenvironment (TME) presents a formidable barrier to effective cancer immunotherapy, largely through the recruitment of immunosuppressive cell populations. Among these, regulatory T cells (Tregs) are critical mediators of immune tolerance that hinder anti-tumor responses. The chemokine receptor CCR8 is preferentially expressed on tumor-infiltrating Tregs, making it a highly specific target for therapeutic intervention. This document details the preclinical data for AZ084, a potent, selective, and orally active allosteric antagonist of CCR8.[1] this compound effectively modulates the tumor microenvironment by inhibiting Treg differentiation and function, thereby restraining the formation of an immunologically tolerant pre-metastatic niche and reducing tumor metastasis.[1]

The CCR8 Signaling Axis in the Tumor Microenvironment

The recruitment and accumulation of Tregs within the TME are key mechanisms of immune evasion for cancer cells. The chemokine CCL1, often secreted by tumor cells, binds to its cognate receptor CCR8 on the surface of Tregs. This interaction triggers downstream signaling cascades that promote Treg migration, survival, and suppressive functions. By antagonizing CCR8, this compound blocks this critical signaling pathway, preventing the infiltration of immunosuppressive Tregs into the tumor and restoring anti-tumor immunity.

Figure 1: The CCR8-CCL1 signaling axis, which promotes Treg-mediated immunosuppression, and its allosteric inhibition by this compound.

Quantitative Analysis of this compound Activity

This compound has demonstrated potent and selective activity in a range of preclinical assays. Its inhibitory capacity has been quantified against its target receptor and various immune cell types, with subsequent in vivo studies confirming its biological effects on the tumor microenvironment.

Table 1: In Vitro Efficacy of this compound [1]

| Parameter | Value | Cell Type / Assay | Description |

| Binding Affinity (Ki) | 0.9 nM | CCR8 Receptor Assay | Demonstrates high-affinity binding to the target receptor. |

| Chemotaxis Inhibition (IC50) | 1.3 nM | Acute Myeloid Leukemia (AML) Cells | Measures the concentration required to inhibit 50% of cell migration. |

| Chemotaxis Inhibition (IC50) | 4.6 nM | Dendritic Cells (DC) | Measures the concentration required to inhibit 50% of cell migration. |

| Chemotaxis Inhibition (IC50) | 5.7 nM | T Cells | Measures the concentration required to inhibit 50% of cell migration. |

| Treg Suppression | Effective at 5 µg/mL | Co-culture of T cells with LLC-exo MPF CM | Reversed the increased proportion of Tregs among CD4+ T cells. |

Table 2: In Vivo Effects of this compound in a Murine Tumor Model [1]

| Parameter | This compound Dose | Animal Model | Outcome |

| Pharmacokinetics | 434.57-869.14 mg/kg (IV) | Rats | Bioavailability >70% |

| Anti-Metastatic Effect | 5 mg/kg (IP) | C57BL/6 J mice (LLC tumor) | Restrains formation of the pre-metastatic niche. |

| Treg Modulation | 5 mg/kg (IP) | C57BL/6 J mice (LLC tumor) | Downregulates Treg differentiation. |

Experimental Protocols

Detailed methodologies for the key preclinical experiments are provided below, outlining the procedures used to assess the efficacy of this compound.

3.1. In Vitro Treg Suppression Assay

-

Objective: To determine the effect of this compound on the proportion of Tregs in a co-culture system mimicking the tumor microenvironment.

-

Methodology:

-

T cells were co-cultured with LLC-exo MPF conditioned media (CM) to induce a Treg phenotype.

-

This compound was added to the culture media at a concentration of 5 µg/mL.

-

The cells were incubated for 4 days.

-

Following incubation, the proportion of Tregs (identified by specific cell surface markers, e.g., CD4+FoxP3+) and CCR8-expressing T cells was quantified using flow cytometry.

-

Results were compared to a vehicle-treated control group to determine the percentage reduction in the Treg population.[1]

-

Figure 2: Workflow for the in vitro Treg suppression assay.

3.2. In Vivo Syngeneic Tumor Model

-

Objective: To evaluate the in vivo efficacy of this compound in restraining tumor metastasis and modulating Treg differentiation in a competent immune system.

-

Methodology:

-

C57BL/6 J mice were subcutaneously implanted with Lewis Lung Carcinoma (LLC) tumor cells.

-

Once tumors were established, mice were randomized into treatment and vehicle control groups.

-

This compound was administered via intraperitoneal (i.p.) injection at a dose of 5 mg/kg.

-

Dosing was performed every third day for a total duration of 9 or 21 days.

-

At the study endpoint, primary tumors and lung tissues were harvested.

-

Tissues were analyzed to assess the pre-metastatic niche formation, tumor metastasis, and the differentiation status of Treg populations within the TME.[1]

-

Figure 3: Experimental workflow for the in vivo murine syngeneic tumor model.

Conclusion

This compound is a potent and selective CCR8 allosteric antagonist that effectively disrupts a key immunosuppressive pathway within the tumor microenvironment. By inhibiting the recruitment and differentiation of regulatory T cells, this compound demonstrates significant potential to reverse immune tolerance and suppress tumor metastasis.[1] The robust preclinical data, including high binding affinity and dose-dependent in vitro and in vivo activity, strongly support the continued investigation of this compound as a novel immunotherapeutic agent for the treatment of solid tumors.

References

The Discovery and Synthesis of AZ084: A Potent Allosteric CCR8 Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AZ084 is a novel, potent, and orally bioavailable allosteric antagonist of the C-C chemokine receptor 8 (CCR8).[1] This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It is intended to serve as a technical guide for researchers and professionals in the field of drug development, offering detailed insights into the molecule's mechanism of action, experimental protocols for its evaluation, and a summary of its key quantitative data. This compound has demonstrated potential therapeutic applications in inflammatory diseases such as asthma, as well as in oncology, by modulating the activity of regulatory T cells (Tregs).[2]

Introduction

The C-C chemokine receptor 8 (CCR8) is a G protein-coupled receptor (GPCR) that plays a crucial role in immune regulation. Its primary endogenous ligand is CCL1, and the CCL1-CCR8 signaling axis is implicated in the migration and activation of various immune cells, including T cells, dendritic cells (DCs), and eosinophils.[1] Notably, CCR8 is highly expressed on tumor-infiltrating regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity. This has made CCR8 an attractive target for cancer immunotherapy.

The discovery of this compound stemmed from a lead optimization program focused on a series of compounds with a diazaspiroundecane scaffold.[1] Initial compounds in this series showed micromolar potency but suffered from poor physicochemical properties, such as high lipophilicity.[1] Through systematic medicinal chemistry efforts, this compound was developed as a second-generation antagonist with significantly improved potency and drug-like properties.[1] It acts as an allosteric inhibitor of CCR8, meaning it binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand CCL1 binds.[1] This allosteric mechanism of action can offer advantages in terms of selectivity and overcoming potential issues with competitive antagonism.

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from commercially available reagents. The core of the molecule is a diazaspiroundecane scaffold, which is functionalized to introduce the necessary pharmacophoric elements for potent CCR8 antagonism. While the specific, step-by-step synthesis is detailed in the primary literature, a generalized synthetic scheme is presented below. The key steps involve the construction of the spirocyclic core, followed by sequential N-alkylation and amide coupling reactions to append the side chains responsible for receptor binding and desired physicochemical properties.

(Note: The following is a representative synthetic scheme based on typical organic synthesis methodologies for similar compounds, as the exact detailed protocol for this compound's synthesis is proprietary and not fully disclosed in the public domain. Researchers should refer to the primary literature for the most accurate available information.)

Generalized Synthetic Scheme:

-

Formation of the Diazaspiro[4.5]decane Core: This is typically achieved through a multi-step sequence starting from a suitable cyclic ketone and a diamine, involving reactions such as reductive amination and cyclization.

-

Selective Protection of one of the Amine Groups: To allow for differential functionalization, one of the secondary amines in the diazaspirodecane core is protected with a suitable protecting group (e.g., Boc).

-

N-Alkylation: The unprotected secondary amine is alkylated with an appropriate benzyl halide derivative.

-

Deprotection: The protecting group on the second amine is removed.

-

Amide Coupling: The newly deprotected amine is coupled with a carboxylic acid derivative to form the final amide bond, yielding this compound.

Quantitative Data

The biological activity of this compound has been characterized through various in vitro assays. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: In Vitro Binding Affinity and Potency of this compound

| Parameter | Value | Cell Line/Assay Condition |

| Ki (CCR8 Binding) | 0.9 nM | Allosteric inhibition assay |

| IC50 (AML cells) | 1.3 nM | Chemotaxis assay |

| IC50 (Dendritic Cells) | 4.6 nM | Chemotaxis assay |

| IC50 (T Cells) | 5.7 nM | Chemotaxis assay |

Table 2: In Vivo Pharmacokinetic Properties of this compound

| Species | Bioavailability |

| Rat | >70% |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

CCR8 Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the CCR8 receptor.

-

Materials:

-

Membrane preparations from cells expressing human CCR8.

-

Radioligand (e.g., [125I]-CCL1).

-

Test compound (this compound) at various concentrations.

-

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 500 mM NaCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the CCR8-expressing cell membranes with the radioligand and varying concentrations of the test compound in a 96-well plate.

-

Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled CCR8 ligand.

-

Calculate the specific binding and determine the IC50 value of the test compound.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

-

Chemotaxis Assay

This assay measures the ability of a compound to inhibit the migration of cells towards a chemoattractant (CCL1).

-

Materials:

-

Target cells (e.g., AML cells, dendritic cells, or T cells).

-

Chemotaxis chambers (e.g., Transwell inserts with a porous membrane).

-

Chemoattractant (CCL1).

-

Test compound (this compound) at various concentrations.

-

Assay medium (e.g., RPMI 1640 with 0.1% BSA).

-

-

Procedure:

-

Place the chemoattractant (CCL1) in the lower chamber of the chemotaxis plate.

-

Pre-incubate the target cells with varying concentrations of the test compound.

-

Add the pre-incubated cells to the upper chamber of the Transwell insert.

-

Incubate the plate for a period sufficient to allow cell migration (e.g., 2-4 hours at 37°C).

-

Count the number of cells that have migrated to the lower chamber using a cell counter or by flow cytometry.

-

Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound and determine the IC50 value.

-

Treg Differentiation Assay

This assay assesses the effect of a compound on the differentiation of naive T cells into regulatory T cells.

-

Materials:

-

Naive CD4+ T cells isolated from peripheral blood or spleen.

-

T cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies).

-

Cytokines to induce Treg differentiation (e.g., TGF-β and IL-2).

-

Test compound (this compound) at various concentrations.

-

Flow cytometry antibodies for Treg markers (e.g., anti-CD4, anti-CD25, anti-FoxP3).

-

-

Procedure:

-

Culture naive CD4+ T cells in the presence of T cell activation reagents and Treg-polarizing cytokines.

-

Add the test compound at various concentrations to the cell cultures.

-

Incubate the cells for several days (e.g., 3-5 days) to allow for differentiation.

-

Harvest the cells and stain them with fluorescently labeled antibodies against CD4, CD25, and FoxP3.

-

Analyze the percentage of CD4+CD25+FoxP3+ cells (Tregs) by flow cytometry.

-

Determine the effect of the test compound on the differentiation of Tregs.

-

Visualizations

Signaling Pathway

Caption: CCR8 signaling pathway and the inhibitory effect of this compound.

Experimental Workflow

References

Pharmacological profile of the CCR8 antagonist AZ084

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of AZ084, a potent and selective allosteric antagonist of the C-C chemokine receptor 8 (CCR8). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery, offering a detailed look into the binding characteristics, functional activity, and preclinical in vivo pharmacology of this compound.

Introduction to CCR8 and this compound

C-C chemokine receptor 8 (CCR8) is a G protein-coupled receptor (GPCR) that plays a critical role in immune regulation. It is primarily expressed on regulatory T cells (Tregs), particularly those infiltrating the tumor microenvironment (TME), as well as on Th2 cells. The endogenous ligand for CCR8 is CCL1, and the activation of the CCR8/CCL1 axis is implicated in the recruitment and immunosuppressive function of Tregs within tumors, contributing to immune evasion in cancer. This makes CCR8 an attractive therapeutic target for cancer immunotherapy. Additionally, its role in Th2-mediated inflammation has suggested its potential as a target for asthma.

This compound is a potent, selective, and orally active allosteric antagonist of CCR8.[1][2] Its mechanism of action involves binding to a site on the receptor distinct from the orthosteric ligand binding site, thereby inhibiting the downstream signaling induced by CCL1.[2] This allosteric modulation prevents the conformational changes required for receptor activation and subsequent cellular responses.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the pharmacological profile of this compound.

Table 1: In Vitro Binding Affinity and Functional Activity of this compound

| Parameter | Value | Cell Type/Assay Condition | Reference |

| Binding Affinity (Ki) | 0.9 nM | Allosteric Inhibition | [1][2] |

| Functional Inhibition (IC50) | 1.3 nM | AML cells (Chemotaxis) | [1] |

| 4.6 nM | Dendritic Cells (DC) (Chemotaxis) | [1] | |

| 5.7 nM | T cells (Chemotaxis) | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosing Regimen | Key Findings | Reference |

| C57BL/6 J mice (subcutaneous LLC tumor model) | 5 mg/kg, i.p., every third day for 9 or 21 days | Inhibited Treg differentiation and tumor cell colonization of the lungs. Reduced the number of CD4+Foxp3+ Tregs in the lungs. | [3] |

Table 3: Pharmacokinetic Profile of this compound

| Species | Administration | Key Parameters | Reference |

| Female Balb/C mice | Intravenous, single dose | - | [3] |

| Male Wistar rats | Intravenous, single dose (434.57-869.14 mg/kg) | Bioavailability >70% | [3] |

| Female Beagle dogs | Intravenous, single dose | - | [3] |

Experimental Protocols

This section outlines the general methodologies employed in the characterization of this compound.

Binding Assays

While specific details for this compound are proprietary, a general protocol for determining the binding affinity of a CCR8 antagonist is as follows:

-

Cell Line: A stable cell line overexpressing human CCR8 is typically used.

-

Radioligand: A radiolabeled form of a known CCR8 ligand (e.g., ¹²⁵I-CCL1) is used.

-

Assay Principle: The assay measures the ability of the test compound (this compound) to displace the binding of the radioligand to the CCR8 receptor.

-

Procedure:

-

Membranes prepared from CCR8-expressing cells are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

The reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated by filtration.

-

The radioactivity of the filter-bound membranes is measured using a gamma counter.

-

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Functional Assays (Chemotaxis)

The inhibitory effect of this compound on CCR8-mediated cell migration is a key functional readout. A common method is the Transwell migration assay.[4]

-

Cell Types: Primary human cells known to express CCR8, such as Acute Myeloid Leukemia (AML) cells, Dendritic Cells (DCs), or T cells, are used.[1]

-

Chemoattractant: Recombinant human CCL1 is used as the chemoattractant in the lower chamber.

-

Procedure:

-

Cells are pre-incubated with varying concentrations of this compound.

-

The cells are then placed in the upper chamber of a Transwell plate, which has a porous membrane separating it from the lower chamber.

-

The lower chamber contains media with or without the chemoattractant (CCL1).

-

The plate is incubated for a period to allow for cell migration through the membrane.

-

The number of migrated cells in the lower chamber is quantified, often by flow cytometry or cell counting.

-

-

Data Analysis: The percentage of inhibition of migration at each concentration of this compound is calculated relative to the control (no antagonist), and the IC50 value is determined by non-linear regression.

In Vitro Treg Differentiation Assay

To assess the impact of this compound on Treg differentiation, co-culture systems are often employed.[3]

-

Cell Culture: Splenic CD4+ T cells are co-cultured with factors known to induce Treg differentiation, such as LLC-exo MPF CM (Lewis Lung Carcinoma exosome-macrophage polarizing factor conditioned medium).[3]

-

Treatment: this compound is added to the culture medium at a specified concentration (e.g., 5 µg/mL) for a defined period (e.g., 4 days).[1]

-

Readout: The proportion of Tregs (typically identified as CD4+Foxp3+ cells) is measured using flow cytometry.

-

Analysis: The percentage of Tregs in the this compound-treated group is compared to the vehicle-treated control group to determine the inhibitory effect on differentiation.

In Vivo Efficacy Studies

The anti-tumor efficacy of this compound is evaluated in syngeneic mouse tumor models.[3]

-

Animal Model: C57BL/6 J mice are often used, with subcutaneous implantation of a tumor cell line such as Lewis Lung Carcinoma (LLC).[3]

-

Dosing: this compound is administered systemically, for example, via intraperitoneal (i.p.) injection at a dose of 5 mg/kg every third day.[3]

-

Tumor Growth Monitoring: Tumor volume is measured regularly throughout the study.

-

Pharmacodynamic Analysis: At the end of the study, tumors and other tissues (e.g., lungs) are harvested to analyze the immune cell infiltrate, particularly the number of CD4+Foxp3+ Tregs, by flow cytometry or immunohistochemistry.

-

Metastasis Assessment: The extent of tumor cell colonization in distant organs like the lungs can also be evaluated.[3]

Pharmacokinetic Studies

To determine the pharmacokinetic properties of this compound, studies are conducted in various animal species.[3]

-

Animals: Mice (e.g., Balb/C), rats (e.g., Wistar), and dogs (e.g., Beagle) are commonly used preclinical species.[3]

-

Administration: The compound is administered via different routes, typically intravenous (i.v.) to determine clearance and volume of distribution, and orally (p.o.) to assess oral bioavailability.

-

Sample Collection: Blood samples are collected at multiple time points after administration.

-

Bioanalysis: The concentration of this compound in plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and bioavailability (F%) are calculated using non-compartmental analysis.

Visualizations

CCR8 Signaling Pathway

The following diagram illustrates the canonical G protein-coupled signaling pathway activated by CCL1 binding to CCR8, and the point of inhibition by this compound.

Caption: CCR8 signaling pathway and inhibition by this compound.

Experimental Workflow for this compound Characterization

The following diagram outlines a typical workflow for the pharmacological characterization of a CCR8 antagonist like this compound.

Caption: Experimental workflow for this compound characterization.

Conclusion

This compound is a potent and selective allosteric antagonist of CCR8 with demonstrated in vitro and in vivo activity. Its ability to inhibit CCR8-mediated chemotaxis and suppress Treg differentiation highlights its therapeutic potential in oncology. The favorable pharmacokinetic profile observed in preclinical species further supports its development as an oral therapeutic agent. This technical guide provides a foundational understanding of the pharmacological properties of this compound, which can inform further research and development efforts targeting the CCR8 pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Orally bioavailable allosteric CCR8 antagonists inhibit dendritic cell, T cell and eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Development of a cellular model to study CCR8 signaling in tumor-infiltrating regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]

AZ084: A Technical Guide to its Inhibitory Effect on CCL1-Induced Cell Migration

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and experimental validation of AZ084 as a potent inhibitor of CCL1-induced cell migration. This compound is a selective, orally active allosteric antagonist of the C-C chemokine receptor 8 (CCR8), a key receptor in immune cell trafficking and a promising target in immuno-oncology and inflammatory diseases. This document provides a comprehensive overview of the CCL1-CCR8 signaling axis, detailed experimental protocols for assessing the inhibitory effects of this compound, and a summary of its quantitative impact on cell migration.

Introduction: The CCL1-CCR8 Axis in Cell Migration

The chemokine C-C motif ligand 1 (CCL1) and its receptor CCR8 play a crucial role in directing the migration of various cell types, particularly regulatory T cells (Tregs) and Th2 cells.[1][2][3] The interaction between CCL1 and CCR8 is implicated in the recruitment of Tregs to the tumor microenvironment, where they contribute to an immunosuppressive landscape that allows tumor cells to evade immune surveillance.[2][4] Consequently, antagonizing the CCL1-CCR8 axis presents a compelling therapeutic strategy to enhance anti-tumor immunity.[3][4]

This compound has emerged as a potent and selective allosteric antagonist of CCR8.[2] Its ability to block the downstream signaling cascade initiated by CCL1 binding effectively inhibits the directed migration of CCR8-expressing cells. This guide delves into the specifics of this inhibition, providing the necessary technical details for researchers and drug development professionals.

Quantitative Data: Inhibitory Potency of this compound

This compound demonstrates high potency in inhibiting the migration of various cell types that express CCR8. The following table summarizes the key quantitative data regarding the inhibitory effects of this compound.

| Parameter | Cell Type | Value (nM) | Reference |

| Ki | - | 0.9 | [2] |

| IC50 | Acute Myeloid Leukemia (AML) cells | 1.3 | [2] |

| IC50 | Dendritic Cells (DCs) | 4.6 | [2] |

| IC50 | T cells | 5.7 | [2] |

Signaling Pathways

The binding of CCL1 to CCR8, a G protein-coupled receptor (GPCR), initiates a signaling cascade that ultimately leads to cytoskeletal rearrangements and directed cell movement. This compound, as an allosteric antagonist, binds to a site on CCR8 distinct from the CCL1 binding site, inducing a conformational change that prevents receptor activation and downstream signaling.

CCL1-CCR8 Signaling Pathway

The following diagram illustrates the key steps in the CCL1-CCR8 signaling pathway that leads to cell migration.

References

- 1. Disruption of the CCL1-CCR8 axis inhibits vascular Treg recruitment and function and promotes atherosclerosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Unveiling the Role of CCR8 A Promising Tumor Immune Target - Creative Biogene [creative-biogene.com]

- 4. researchgate.net [researchgate.net]

Understanding the selectivity of AZ084 for CCR8

An In-depth Technical Guide to the Selectivity of AZ084 for CCR8

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent, selective, and orally active allosteric antagonist of the C-C chemokine receptor 8 (CCR8).[1][2] As an allosteric modulator, this compound binds to a site distinct from the orthosteric binding site of the endogenous ligand, CCL1, thereby inhibiting receptor function in a non-competitive manner.[1][2] CCR8 is a G protein-coupled receptor (GPCR) primarily expressed on T-helper 2 (Th2) cells, regulatory T (Treg) cells, and eosinophils, making it a key target in inflammatory diseases and immuno-oncology.[1][3][4] This technical guide provides a detailed overview of the selectivity of this compound for CCR8, presenting available quantitative data, experimental methodologies, and visual representations of relevant pathways and workflows.

Data Presentation

Potency and Functional Activity of this compound

This compound exhibits high-affinity binding to CCR8 and potent inhibition of CCR8-mediated cellular functions. The table below summarizes the key in vitro potency metrics for this compound.

| Parameter | Value (nM) | Cell Type / Assay Condition |

| Binding Affinity (Ki) | 0.9 | Radioligand binding assay.[1][2] |

| Chemotaxis Inhibition (IC50) | 1.3 | Acute Myeloid Leukemia (AML) cells.[1] |

| Chemotaxis Inhibition (IC50) | 4.6 | Dendritic Cells (DCs).[1] |

| Chemotaxis Inhibition (IC50) | 5.7 | T cells.[1] |

Selectivity Profile of this compound

This compound is reported to have "excellent selectivity".[2] However, a comprehensive quantitative selectivity panel detailing its inhibitory activity against other chemokine receptors (e.g., CCR1, CCR2, CCR3, CCR4, CCR5, CCR6, CCR7, CXCR1, CXCR2, CXCR3, CXCR4) is not publicly available in the reviewed scientific literature. Such a panel is crucial for a complete understanding of its off-target profile.

Experimental Protocols

The characterization of a selective antagonist like this compound involves a series of in vitro assays. The following are detailed, representative protocols for the key experiments used.

Radioligand Binding Assay

This assay determines the binding affinity of a test compound to its target receptor by measuring the displacement of a radiolabeled ligand.

Principle: Competitive binding between a constant concentration of a radiolabeled ligand and a range of concentrations of the unlabeled test compound (this compound) for the target receptor (CCR8).

Methodology:

-

Membrane Preparation: Cell membranes are prepared from a cell line stably overexpressing human CCR8.

-

Assay Buffer: A suitable buffer (e.g., 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 100 mM NaCl, 0.5% BSA, pH 7.4) is used.

-

Radioligand: [125I]-CCL1 is commonly used as the radioligand for CCR8.

-

Competition Reaction: Membranes are incubated with a fixed concentration of [125I]-CCL1 and varying concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of unlabeled CCL1.

-

Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Separation: The reaction mixture is rapidly filtered through a glass fiber filter mat to separate bound from free radioligand. The filters are washed with ice-cold wash buffer.

-

Detection: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by agonist stimulation of the receptor.

Principle: CCR8 activation by CCL1 leads to a Gq-mediated release of intracellular calcium. This change in calcium concentration can be measured using a calcium-sensitive fluorescent dye.

Methodology:

-

Cell Culture: Cells endogenously or recombinantly expressing CCR8 are cultured to an appropriate density.

-

Dye Loading: Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer containing probenecid to prevent dye extrusion.

-

Antagonist Incubation: The dye-loaded cells are incubated with varying concentrations of this compound for a specific time.

-

Agonist Stimulation: The baseline fluorescence is measured before the addition of a CCR8 agonist (e.g., CCL1) at a concentration that elicits a submaximal response (e.g., EC80).

-

Signal Detection: The change in fluorescence intensity upon agonist addition is monitored in real-time using a fluorescence plate reader.

-

Data Analysis: The inhibitory effect of this compound is calculated as a percentage of the response seen with the agonist alone. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Chemotaxis Assay

This assay assesses the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.

Principle: Cells expressing CCR8 will migrate along a concentration gradient of its ligand, CCL1. An antagonist will block this migration.

Methodology:

-

Cell Preparation: A single-cell suspension of a CCR8-expressing cell line (e.g., T cells, AML cells) is prepared in assay medium.

-

Assay Setup: A multi-well chemotaxis chamber with a porous membrane (e.g., Transwell®) is used. The lower chamber is filled with assay medium containing CCL1 as the chemoattractant.

-

Antagonist Treatment: The cell suspension is pre-incubated with various concentrations of this compound before being added to the upper chamber.

-

Incubation: The plate is incubated at 37°C in a humidified incubator for a period sufficient to allow cell migration (e.g., 2-4 hours).

-

Quantification of Migration: The number of cells that have migrated through the membrane into the lower chamber is quantified. This can be done by lysing the migrated cells and using a fluorescent DNA-binding dye (e.g., CyQuant®) or by direct cell counting.

-

Data Analysis: The percentage inhibition of chemotaxis is calculated for each concentration of this compound relative to the control (migration towards CCL1 without antagonist). The IC50 value is determined from the resulting concentration-response curve.

Mandatory Visualizations

CCR8 Signaling Pathway

Caption: Simplified CCR8 signaling cascade upon CCL1 binding and its inhibition by this compound.

Experimental Workflow for Selectivity Assessment

Caption: A typical workflow for assessing the selectivity of a receptor antagonist.

Logical Relationship of this compound's Selectivity Profile

Caption: The relationship between on-target potency and off-target inactivity defines the selectivity of this compound.

References

In Vitro Characterization of AZ084: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ084 is a potent and selective allosteric antagonist of the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor implicated in various inflammatory diseases and cancer. This document provides a comprehensive overview of the in vitro pharmacological characterization of this compound, including its binding affinity, functional inhibition of CCR8-mediated signaling and cell migration, and its effects on regulatory T cell (Treg) differentiation. Detailed experimental protocols and representative data are presented to serve as a technical guide for researchers in the field.

Introduction

The chemokine receptor CCR8 and its primary ligand, CCL1, play a crucial role in the recruitment of immune cells, particularly T helper 2 (Th2) cells and regulatory T cells (Tregs), to sites of inflammation and tumors. Dysregulation of the CCR8/CCL1 axis has been associated with the pathogenesis of allergic asthma and the establishment of an immunosuppressive tumor microenvironment. This compound has emerged as a valuable tool compound for investigating the therapeutic potential of CCR8 antagonism. This guide details the in vitro assays used to define the activity and mechanism of action of this compound.

Quantitative Data Summary

The in vitro activity of this compound has been quantified across a range of biochemical and cell-based assays. The following tables summarize the key potency and affinity data.

Table 1: this compound Binding Affinity for CCR8

| Parameter | Value | Assay |

| Ki | 0.9 nM[1] | Radioligand Binding Assay |

Table 2: this compound Functional Inhibitory Activity

| Assay | Cell Type | IC50 |

| Chemotaxis | Acute Myeloid Leukemia (AML) Cells | 1.3 nM[2][3] |

| Chemotaxis | Dendritic Cells (DCs) | 4.6 nM[2][3] |

| Chemotaxis | T Cells | 5.7 nM[2][3] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are representative and may require optimization for specific laboratory conditions and cell systems.

CCR8 Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for the CCR8 receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing human CCR8 (e.g., CHO-K1 or HEK293 cells) to a high density.

-

Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing protease inhibitors) and incubate on ice.

-

Homogenize the cell suspension using a Dounce homogenizer or sonicator.

-

Centrifuge the homogenate at low speed to remove nuclei and intact cells.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA) and resuspend to a final protein concentration of 0.5-1 mg/mL.

-

-

Binding Reaction:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., 125I-CCL1), and a range of concentrations of this compound.

-

To determine non-specific binding, include wells containing the membrane preparation, radioligand, and a high concentration of a non-labeled CCR8 ligand.

-

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Allow the filters to dry, and then measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Chemotaxis Assay

This functional assay measures the ability of this compound to inhibit the migration of cells towards a chemoattractant, such as CCL1.

Methodology:

-

Cell Preparation:

-

Use a CCR8-expressing cell line (e.g., AML, dendritic cells, or activated T cells).

-

Wash the cells and resuspend them in a serum-free or low-serum medium at a density of 1-2 x 106 cells/mL.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

-

Assay Setup:

-

Use a Boyden chamber or a 96-well Transwell plate with a polycarbonate membrane (typically 5-8 µm pore size).

-

In the lower chamber, add the assay medium containing a specific concentration of the chemoattractant CCL1 (e.g., 10-100 ng/mL).

-

In the upper chamber, add the cell suspension pre-incubated with this compound.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 2-4 hours to allow for cell migration.

-

-

Quantification of Migration:

-

After incubation, remove the upper chamber and wipe the non-migrated cells from the top of the membrane.

-

Fix and stain the migrated cells on the bottom of the membrane with a suitable stain (e.g., crystal violet or a fluorescent dye).

-

Elute the stain and measure the absorbance or fluorescence using a plate reader. Alternatively, count the migrated cells in several microscopic fields.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of migration for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition as a function of the this compound concentration and determine the IC50 value.

-

In Vitro Regulatory T Cell (Treg) Differentiation Assay

This assay assesses the impact of this compound on the differentiation of naive T cells into immunosuppressive Tregs.

Methodology:

-

Isolation of Naive CD4+ T Cells:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.

-

Enrich for naive CD4+ T cells using a negative selection magnetic bead-based isolation kit (e.g., targeting CD45RO, CD8, CD14, CD19, CD25, etc.).

-

-

Treg Differentiation Culture:

-

Plate the isolated naive CD4+ T cells in a 96-well plate pre-coated with anti-CD3 and anti-CD28 antibodies to provide T cell receptor stimulation.

-

Culture the cells in a complete RPMI-1640 medium supplemented with IL-2 and TGF-β to induce Treg differentiation.

-

Add various concentrations of this compound or vehicle control to the culture medium.

-

-

Incubation:

-

Incubate the cells for 4-5 days at 37°C in a humidified incubator with 5% CO2.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and stain for surface markers CD4 and CD25.

-

Fix and permeabilize the cells using a specialized buffer kit.

-

Perform intracellular staining for the transcription factor Foxp3, a key marker of Tregs.

-

Analyze the cells using a flow cytometer to determine the percentage of CD4+CD25+Foxp3+ cells.

-

-

Data Analysis:

-

Compare the percentage of differentiated Tregs in the this compound-treated groups to the vehicle control group.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of CCR8 and the experimental workflows described in this guide.

Caption: CCR8 Signaling Pathway and the inhibitory action of this compound.

Caption: Workflow for the CCR8 Radioligand Binding Assay.

References

AZ084's impact on cytokine production in immune cells

An In-depth Technical Guide on the Core Impact of AZ084 on Cytokine Production in Immune Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent, selective, and orally active allosteric antagonist of the C-C chemokine receptor type 8 (CCR8).[1] Primarily expressed on regulatory T cells (Tregs), T helper (Th2) cells, and to some extent on macrophages and dendritic cells, CCR8 and its ligand, CCL1, play a significant role in immune regulation, particularly in the context of inflammatory diseases and cancer immunotherapy. This technical guide delves into the core impact of this compound on cytokine production in immune cells, providing a comprehensive overview of its potential mechanisms of action, supported by available data and detailed experimental protocols. While direct studies on this compound's effect on a broad spectrum of cytokines are limited, research on other CCR8 antagonists provides a strong foundation for understanding its likely immunomodulatory properties.

The Role of CCR8 in Immune Cell Function

CCR8 is a G protein-coupled receptor that, upon binding to its ligand CCL1, initiates downstream signaling cascades influencing cell migration, differentiation, and effector functions. In the context of cancer, the CCL1/CCR8 axis is implicated in the recruitment of Tregs to the tumor microenvironment, thereby suppressing anti-tumor immunity. Consequently, antagonism of CCR8 is a promising strategy to enhance anti-tumor responses. In inflammatory diseases such as asthma, CCR8 is associated with the recruitment of Th2 cells, contributing to allergic inflammation.

Impact of CCR8 Antagonism on Cytokine Production

While direct quantitative data on this compound's effect on a wide range of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β is not extensively published, studies on other selective CCR8 antagonists, like R243, offer valuable insights into the potential consequences of CCR8 blockade on cytokine secretion in immune cells, particularly macrophages.

Macrophage Cytokine Production

Peritoneal macrophages stimulated with lipopolysaccharide (LPS) have been shown to secrete various cytokines. The CCR8 antagonist R243 has been demonstrated to attenuate the secretion of TNF-α, IL-6, and the anti-inflammatory cytokine IL-10 in these cells. This suggests that CCR8 signaling may play a crucial role in modulating the inflammatory response of macrophages.

Table 1: Effect of CCR8 Antagonist R243 on Cytokine Production in LPS-Stimulated Peritoneal Macrophages

| Cytokine | Treatment | Concentration (pg/mL) | Percent Inhibition |

| TNF-α | LPS | 1500 | - |

| LPS + R243 (5 µM) | 750 | 50% | |

| IL-6 | LPS | 800 | - |

| LPS + R243 (5 µM) | 400 | 50% | |

| IL-10 | LPS | 1200 | - |

| LPS + R243 (5 µM) | 300 | 75% |

Note: The data presented in this table is illustrative and based on the reported findings for the CCR8 antagonist R243 to demonstrate the potential effects of CCR8 antagonism. Actual values for this compound may vary.

Signaling Pathways

The inhibitory effect of CCR8 antagonism on cytokine production in macrophages is believed to be mediated through the modulation of key inflammatory signaling pathways. Research on R243 suggests that the absence of CCR8 signaling in LPS-stimulated macrophages leads to suppressed activation of c-jun N-terminal kinase (JNK) and the transcription factor NF-κB. This indicates a potential cross-talk between the Toll-like receptor 4 (TLR4) signaling pathway, activated by LPS, and the CCR8 pathway.

Caption: Proposed signaling pathway of this compound in macrophages.

Experimental Protocols

To assess the impact of this compound on cytokine production, the following experimental workflows can be employed.

In Vitro Macrophage Stimulation Assay

1. Cell Culture:

-

Culture primary murine bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7) in appropriate media.

2. Treatment:

-

Pre-treat the macrophages with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a TLR agonist, such as LPS (100 ng/mL), for a specified time (e.g., 6, 12, or 24 hours).

-

Include vehicle control (DMSO) and positive control (LPS alone) groups.

3. Cytokine Measurement:

-

Collect the cell culture supernatants.

-

Quantify the levels of cytokines (TNF-α, IL-6, IL-1β, IL-10, etc.) using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.

4. Western Blot Analysis:

-

Lyse the cells to extract proteins.

-

Perform Western blotting to analyze the phosphorylation status and total protein levels of key signaling molecules like JNK, p38, and NF-κB p65.

Caption: Experimental workflow for macrophage stimulation assay.

T-Cell Cytokine Profiling

1. T-Cell Isolation and Culture:

-

Isolate CD4+ T cells from peripheral blood mononuclear cells (PBMCs) or spleen.

-

Differentiate the CD4+ T cells into specific subsets, such as Tregs or Th2 cells, using appropriate cytokine cocktails.

2. Treatment and Stimulation:

-

Treat the differentiated T cells with this compound.

-

Stimulate the T cells with anti-CD3/CD28 antibodies or their specific activating signals.

3. Cytokine Analysis:

-

Collect supernatants and measure cytokine levels (e.g., IL-4, IL-5, IL-13 for Th2 cells; IL-10, TGF-β for Tregs) by ELISA or multiplex assay.

-

Intracellular cytokine staining followed by flow cytometry can also be performed to analyze cytokine production at a single-cell level.

Conclusion

This compound, as a CCR8 antagonist, holds significant therapeutic potential in oncology and inflammatory diseases. While direct evidence of its broad cytokine modulation is emerging, the effects of similar CCR8 antagonists strongly suggest that this compound likely exerts its immunomodulatory functions, at least in part, by regulating the production of key cytokines in immune cells such as macrophages and T cells. The attenuation of pro-inflammatory cytokines like TNF-α and IL-6, potentially through the inhibition of JNK and NF-κB signaling, represents a plausible mechanism of action. Further research is warranted to fully elucidate the precise impact of this compound on the complex cytokine network and to validate its therapeutic efficacy in various disease models.

References

Methodological & Application

Application Notes and Protocols for AZ084 In Vivo Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed experimental protocols for the use of AZ084, a potent and selective allosteric antagonist of C-C chemokine receptor 8 (CCR8), in a subcutaneous Lewis Lung Carcinoma (LLC) in vivo mouse model. This compound has demonstrated potential in cancer immunotherapy by modulating the tumor microenvironment through the inhibition of regulatory T cell (Treg) differentiation. This document outlines the mechanism of action of this compound, its pharmacokinetic profile, and detailed methodologies for conducting preclinical efficacy studies in mice, including tumor model establishment, drug administration, and pharmacodynamic analysis of Treg populations.

Introduction

This compound is an orally bioavailable small molecule that acts as an allosteric antagonist of CCR8.[1][2] CCR8 is a chemokine receptor predominantly expressed on tumor-infiltrating Tregs, which are key mediators of immunosuppression within the tumor microenvironment.[3] The ligand for CCR8, CCL1, is often present in tumors and promotes the recruitment and suppressive function of Tregs. By blocking the CCL1-CCR8 signaling axis, this compound is designed to inhibit the differentiation and function of these immunosuppressive cells, thereby enhancing anti-tumor immunity. Preclinical studies have shown that targeting this pathway can restrain the formation of an immunologically tolerant pre-metastatic niche and reduce tumor metastasis.[1]

Mechanism of Action: CCR8 Signaling in Regulatory T Cells

The CCL1-CCR8 signaling pathway plays a critical role in the function and stability of regulatory T cells. The binding of CCL1 to CCR8 on the surface of Tregs activates downstream signaling cascades, prominently involving the Signal Transducer and Activator of Transcription 3 (STAT3).[4][5] Activated STAT3 promotes the expression of the master transcriptional regulator of Tregs, Forkhead box P3 (Foxp3).[2][4] Increased Foxp3 expression enhances the suppressive capabilities of Tregs, contributing to an immunosuppressive tumor microenvironment that allows for tumor growth and evasion of the host immune system. This compound, as a CCR8 antagonist, blocks this initial ligand-receptor interaction, thereby inhibiting STAT3 activation and subsequent Foxp3 upregulation.

References

- 1. Preclinical, non-genetic models of lung adenocarcinoma: a comparative survey - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics, pharmacodynamics and safety of the inverse retinoic acid‐related orphan receptor γ agonist AZD0284 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bms.com [bms.com]

- 4. In vivo growth of subclones derived from Lewis lung carcinoma is determined by the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note & Protocol: Cell-Based Assay for Testing AZ084 Efficacy

Audience: Researchers, scientists, and drug development professionals.

Introduction:

AZ084 is a potent, selective, and orally active allosteric antagonist of the C-C chemokine receptor 8 (CCR8), with a Ki of 0.9 nM.[1][2] CCR8 is a G protein-coupled receptor (GPCR) that plays a crucial role in immune cell migration and function. Its natural ligand is CCL1. The CCR8-CCL1 signaling axis is implicated in the recruitment of regulatory T cells (Tregs) to the tumor microenvironment, where they contribute to immunosuppression.[1][3] By blocking this interaction, this compound can inhibit the migration of dendritic cells, T cells, and eosinophils, and has been shown to downregulate Treg differentiation.[1][2][3] This makes this compound a promising candidate for therapeutic intervention in diseases such as asthma and cancer.[1][2]

This application note provides detailed protocols for cell-based assays to evaluate the efficacy of this compound in vitro. The described assays will measure the compound's ability to inhibit CCR8-mediated cell migration (chemotaxis), to modulate regulatory T cell populations, and to affect the viability of CCR8-expressing cells.

Data Presentation:

The following tables represent hypothetical data to illustrate how to summarize quantitative results from the described assays.

Table 1: Inhibition of Chemotaxis by this compound

| Concentration of this compound (nM) | Mean Cell Migration (Normalized) | Standard Deviation | % Inhibition |

| 0 (Vehicle Control) | 1.00 | 0.08 | 0 |

| 0.1 | 0.85 | 0.06 | 15 |

| 1 | 0.52 | 0.05 | 48 |

| 10 | 0.15 | 0.03 | 85 |

| 100 | 0.05 | 0.02 | 95 |

| 1000 | 0.04 | 0.01 | 96 |

IC50 can be calculated from this data using appropriate software (e.g., GraphPad Prism).

Table 2: Effect of this compound on Regulatory T Cell (Treg) Population

| Treatment | % CD4+Foxp3+ Cells (Tregs) | Standard Deviation |

| Untreated Control | 25.2 | 2.1 |

| Vehicle Control (DMSO) | 24.8 | 1.9 |

| This compound (10 nM) | 15.6 | 1.5 |

| This compound (100 nM) | 8.3 | 0.9 |

Table 3: Cytotoxicity of this compound on CCR8-Expressing Cells

| Concentration of this compound (µM) | Mean Cell Viability (%) | Standard Deviation |

| 0 (Vehicle Control) | 100 | 5.2 |

| 0.1 | 98.5 | 4.8 |

| 1 | 97.1 | 5.5 |

| 10 | 95.3 | 6.1 |

| 100 | 92.8 | 7.3 |

Experimental Protocols:

Herein, we provide detailed methodologies for key experiments to assess the efficacy of this compound.

Chemotaxis Assay

This assay evaluates the ability of this compound to inhibit the migration of CCR8-expressing cells towards the CCR8 ligand, CCL1.

Materials:

-

CCR8-expressing cells (e.g., human primary T cells, dendritic cells, or a CCR8-transfected cell line)

-

Recombinant human CCL1

-

This compound

-

Chemotaxis chamber (e.g., Boyden chamber with 5 µm pore size polycarbonate membrane)

-

Cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

Bovine Serum Albumin (BSA)

-

Calcein-AM or other cell viability dye

-

Fluorescence plate reader

Procedure:

-

Cell Preparation:

-

Culture CCR8-expressing cells to a sufficient density.

-

The day before the assay, starve the cells by culturing them in serum-free medium or medium with low serum (e.g., 0.5% BSA) for 4-6 hours.

-

Harvest the cells and resuspend them in chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in chemotaxis buffer to achieve the desired final concentrations. Include a vehicle control (DMSO).

-

-

Assay Setup:

-

In the lower wells of the chemotaxis chamber, add chemotaxis buffer containing CCL1 at a pre-determined optimal concentration (e.g., 50 ng/mL).

-

In separate lower wells, add chemotaxis buffer alone as a negative control.

-

Pre-incubate the cell suspension with the different concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Add 100 µL of the cell suspension to the upper wells of the chemotaxis chamber.

-

-

Incubation:

-

Incubate the chamber at 37°C in a 5% CO2 incubator for 2-4 hours.

-

-

Quantification of Migration:

-

After incubation, carefully remove the upper chamber.

-

Wipe off the non-migrated cells from the top side of the membrane.

-

Quantify the migrated cells on the bottom side of the membrane. This can be done by:

-

Staining the migrated cells with a fluorescent dye like Calcein-AM and reading the fluorescence on a plate reader.

-

Lysis of the migrated cells and quantification of a cellular component (e.g., using CyQuant dye).

-

Fixing and staining the membrane and counting the cells under a microscope.

-

-

-

Data Analysis:

-

Calculate the percentage of inhibition of migration for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

-

Regulatory T Cell (Treg) Differentiation Assay

This assay assesses the effect of this compound on the differentiation of naive CD4+ T cells into Tregs.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

Naive CD4+ T cell isolation kit

-

Anti-CD3 and Anti-CD28 antibodies (for T cell activation)

-

Recombinant human TGF-β1

-

Recombinant human IL-2

-

This compound

-

Cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

Flow cytometry staining buffers

-

Fluorochrome-conjugated antibodies against CD4, CD25, and Foxp3

-

Flow cytometer

Procedure:

-

Cell Isolation:

-

Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Isolate naive CD4+ T cells from PBMCs using a magnetic-activated cell sorting (MACS) kit.

-

-

Cell Culture and Differentiation:

-

Plate the naive CD4+ T cells in a 96-well plate coated with anti-CD3 and anti-CD28 antibodies.

-

Culture the cells in complete RPMI 1640 medium supplemented with TGF-β1 (e.g., 5 ng/mL) and IL-2 (e.g., 100 U/mL) to induce Treg differentiation.

-

Add different concentrations of this compound or vehicle control to the wells.

-

-

Incubation:

-

Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and wash them with PBS.

-

Stain the cells with fluorochrome-conjugated antibodies against the surface markers CD4 and CD25.

-

Fix and permeabilize the cells using a Foxp3 staining buffer set.

-

Stain for the intracellular marker Foxp3.

-

Acquire the samples on a flow cytometer.

-

-

Data Analysis:

-

Gate on the CD4+ population and then determine the percentage of CD25+Foxp3+ cells (Tregs).

-

Compare the percentage of Tregs in the this compound-treated groups to the vehicle control group.

-

Cell Viability Assay

This assay determines if this compound has any cytotoxic effects on CCR8-expressing cells.

Materials:

-

CCR8-expressing cells

-

This compound

-

Cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

96-well clear-bottom black plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)

-

Luminometer or absorbance plate reader

Procedure:

-

Cell Seeding:

-

Seed the CCR8-expressing cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Allow the cells to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of this compound or vehicle control.

-

-

Incubation:

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

-

Viability Measurement:

-

After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the reaction to occur.

-

Measure the luminescence or absorbance using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control group (set to 100% viability).

-

Plot the percentage of cell viability against the log concentration of this compound to determine if there is a cytotoxic effect.

-

Mandatory Visualization:

Caption: CCR8 signaling pathway and the inhibitory action of this compound.

Caption: Workflow for evaluating the in vitro efficacy of this compound.

References

Application Notes and Protocols: Recommended Dosage of AZ084 for In Vivo Cancer Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of AZ084 in in vivo cancer research. This compound is a potent, selective, and orally active allosteric antagonist of the C-C chemokine receptor type 8 (CCR8).[1][2] In the tumor microenvironment, CCR8 is preferentially expressed on tumor-infiltrating regulatory T cells (Tregs), and its activation is crucial for their recruitment and immunosuppressive function. This compound has been demonstrated to inhibit Treg differentiation and reduce their accumulation within tumors, thereby enhancing anti-tumor immune responses.[1] These protocols are intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound in various cancer models.

Mechanism of Action of this compound in Cancer

This compound exerts its anti-cancer effects by targeting the CCL1-CCR8 axis, which is a key pathway in the establishment of an immunosuppressive tumor microenvironment. Tumor-associated macrophages and other cells secrete the chemokine CCL1, which binds to CCR8 on the surface of Tregs. This interaction promotes the recruitment, proliferation, and activation of Tregs within the tumor. These activated Tregs suppress the activity of cytotoxic T lymphocytes (CTLs) and other effector immune cells that are capable of eliminating cancer cells.